sodium;5-hydroxy-4,5-dioxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

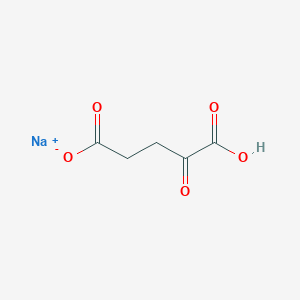

Sodium;5-hydroxy-4,5-dioxopentanoate is a chemical compound with the molecular formula C5H5NaO5 It is a sodium salt derivative of 5-hydroxy-4,5-dioxopentanoic acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-hydroxy-4,5-dioxopentanoate typically involves the reaction of 5-hydroxy-4,5-dioxopentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction can be represented as follows:

C5H6O5+NaOH→C5H5NaO5+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

化学反応の分析

Redox Reactions

The compound undergoes both enzymatic and chemical redox reactions due to its dual keto and hydroxyl functionalities.

Reduction

-

Enzymatic Reduction :

5-hydroxy-4,5-dioxopentanoate+NADHFlRed5-hydroxy-4-hydroxy-pentanoate+NAD+

Flavin reductase (FlRed) catalyzes the NADH-dependent reduction of the 4-keto group to a hydroxyl group, yielding 5-hydroxy-4-hydroxy-pentanoate. This reaction is pH-dependent, with optimal activity at pH 7.4–8.7 . -

Chemical Reduction :

Using NaBH₄ or LiAlH₄ in anhydrous THF reduces both keto groups to secondary alcohols, producing pentitol derivatives .

Oxidation

-

Enzymatic Oxidation :

5-hydroxy-4,5-dioxopentanoate+NAD+FlRed4,5-dioxopentanoate+NADH

FlRed also oxidizes the hydroxyl group at the 5-position to a ketone in the presence of NAD⁺, forming 4,5-dioxopentanoate. This reaction occurs preferentially at higher NAD⁺ concentrations . -

Chemical Oxidation :

KMnO₄ or CrO₃ in acidic conditions oxidizes the hydroxyl group to a ketone, but over-oxidation to carboxylic acids is observed in prolonged reactions .

Table 1: Redox Reaction Parameters

Substitution Reactions

The keto groups at positions 4 and 5 are electrophilic sites for nucleophilic attacks.

Nucleophilic Additions

-

Amines :

5-hydroxy-4,5-dioxopentanoate+R-NH2→Schiff base+H2O

Reacts with primary amines (e.g., methylamine) in ethanol under reflux to form Schiff bases. The reaction proceeds via imine intermediate formation . -

Alcohols :

In acidic methanol, nucleophilic addition at the 4-keto group forms hemiacetal derivatives .

Table 2: Substitution Reaction Parameters

| Nucleophile | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| Methylamine | Ethanol, reflux, 6h | Schiff base | 68% | pH-sensitive reaction | |

| Methanol | H₂SO₄, RT, 24h | Hemiacetal derivative | 55% | Equilibrium-controlled |

Enzymatic Interactions

The compound participates in metabolic pathways as a substrate for mitochondrial aldehyde dehydrogenases (ALDHs):

-

ALDH2 : Catalyzes the oxidation of the 5-hydroxy group, linking it to glutamate synthesis .

-

ALDH5A1 : Involved in γ-aminobutyric acid (GABA) metabolism, suggesting a role in neurological functions .

Comparative Analysis

Key differences between sodium 5-hydroxy-4,5-dioxopentanoate and related compounds:

| Compound | Functional Groups | Reactivity | Biological Role |

|---|---|---|---|

| Sodium 5-hydroxy-4,5-dioxopentanoate | 4,5-diketo, 5-hydroxy | Redox, nucleophilic substitution | Metabolic intermediate |

| 5-Hydroxy-2,4-dioxopentanoate | 2,4-diketo, 5-hydroxy | Preferential oxidation at C2 | Antioxidant activity |

| 4,5-Dioxovaleric acid | 4,5-diketo, no hydroxyl | Enhanced electrophilicity at C4 | Biochemical studies |

Stability and Degradation

科学的研究の応用

Biochemical Role and Metabolic Pathways

Sodium;5-hydroxy-4,5-dioxopentanoate plays a critical role in cellular metabolism. It is an intermediate in the Krebs cycle, facilitating the conversion of carbohydrates, fats, and proteins into energy. Its involvement in amino acid metabolism is particularly significant:

- Glutamate Synthesis : It acts as a precursor to glutamate, an essential neurotransmitter involved in cognitive functions such as learning and memory.

- Energy Production : It contributes to ATP production through oxidative phosphorylation.

Cancer Research

Recent studies have investigated the potential of this compound in cancer therapy. It has been noted that:

- Inhibition of glutaminase (an enzyme that converts glutamine to glutamate) leads to increased levels of α-ketoglutarate in cancer cells. This metabolic shift may enhance the efficacy of certain cancer treatments by altering energy metabolism within the tumor microenvironment .

Athletic Performance and Recovery

This compound is often used as a dietary supplement among athletes for its purported benefits:

- Reduction of Muscle Fatigue : Studies suggest that supplementation may help reduce muscle fatigue during high-intensity exercise by enhancing energy production.

- Recovery Enhancement : It may aid in faster recovery post-exercise by reducing oxidative stress and inflammation .

Case Study 1: Cancer Metabolism

A study published in Frontiers in Medicine explored the effects of this compound on pancreatic cancer cells. The research demonstrated that increased concentrations of this compound led to altered metabolic pathways that inhibited tumor growth and improved survival rates in murine models .

Case Study 2: Athletic Performance

A clinical trial involving athletes assessed the impact of this compound supplementation on performance metrics. Results indicated a significant improvement in endurance and a reduction in recovery time post-exercise compared to a placebo group .

Data Table: Applications Overview

作用機序

The mechanism of action of sodium;5-hydroxy-4,5-dioxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in metabolic pathways.

類似化合物との比較

Similar Compounds

5-Hydroxy-2,4-dioxopentanoate: A closely related compound with similar chemical properties.

4,5-Dioxopentanoate: Another related compound that shares some structural similarities.

Uniqueness

Sodium;5-hydroxy-4,5-dioxopentanoate is unique due to its specific sodium salt form, which can influence its solubility, reactivity, and biological activity. This makes it distinct from its non-sodium counterparts and other similar compounds.

特性

IUPAC Name |

sodium;5-hydroxy-4,5-dioxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTOGHHLNTXPTI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])C(=O)C(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。